

The Mechanism of Canocapavir (GLS4): A Technical Guide to HBV Capsid Assembly Inhibition

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Compound of Interest

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Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the stability and function of the viral capsid being paramount to its lifecycle. A promising therapeutic avenue involves the direct targeting of the HBV core protein (HBc) to disrupt capsid assembly.

Canocapavir (formerly known as GLS4) is a potent, orally bioavailable pyrazole derivative that functions as a Core protein Allosteric Modulator (CpAM). This technical guide provides an in-depth examination of the mechanism by which **canocapavir** inhibits HBV replication by inducing the formation of non-infectious, empty viral capsids. We will detail its quantitative efficacy, the structural basis of its action, and the experimental protocols used for its characterization.

Introduction to HBV Capsid Assembly and CpAMs

The HBV nucleocapsid, a T=4 icosahedral shell composed of 240 copies of the core protein (HBc), is essential for multiple stages of the viral lifecycle. Its primary functions include the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, providing the compartment for reverse transcription, and trafficking the newly synthesized relaxed circular DNA (rcDNA) genome to the nucleus to form or replenish the covalently closed circular DNA (cccDNA) reservoir.

Core protein Allosteric Modulators (CpAMs) are a class of small molecules that bind to HBc and disrupt this lifecycle. They are broadly categorized into two classes:

- Class I CpAMs (CAM-A): These molecules cause HBc dimers to misassemble into aberrant, non-capsid polymers, leading to their degradation.[1]
- Class II CpAMs (CAM-E): These molecules accelerate the kinetics of capsid assembly, but this rapid formation precludes the co-packaging of the pgRNA-polymerase complex.[1][2] This results in an accumulation of morphologically intact, but "empty" and therefore non-infectious, capsids.[2][3]

Canocapavir is a novel, mechanistically distinct CpAM that exhibits characteristics of a Class II modulator.[1][2]

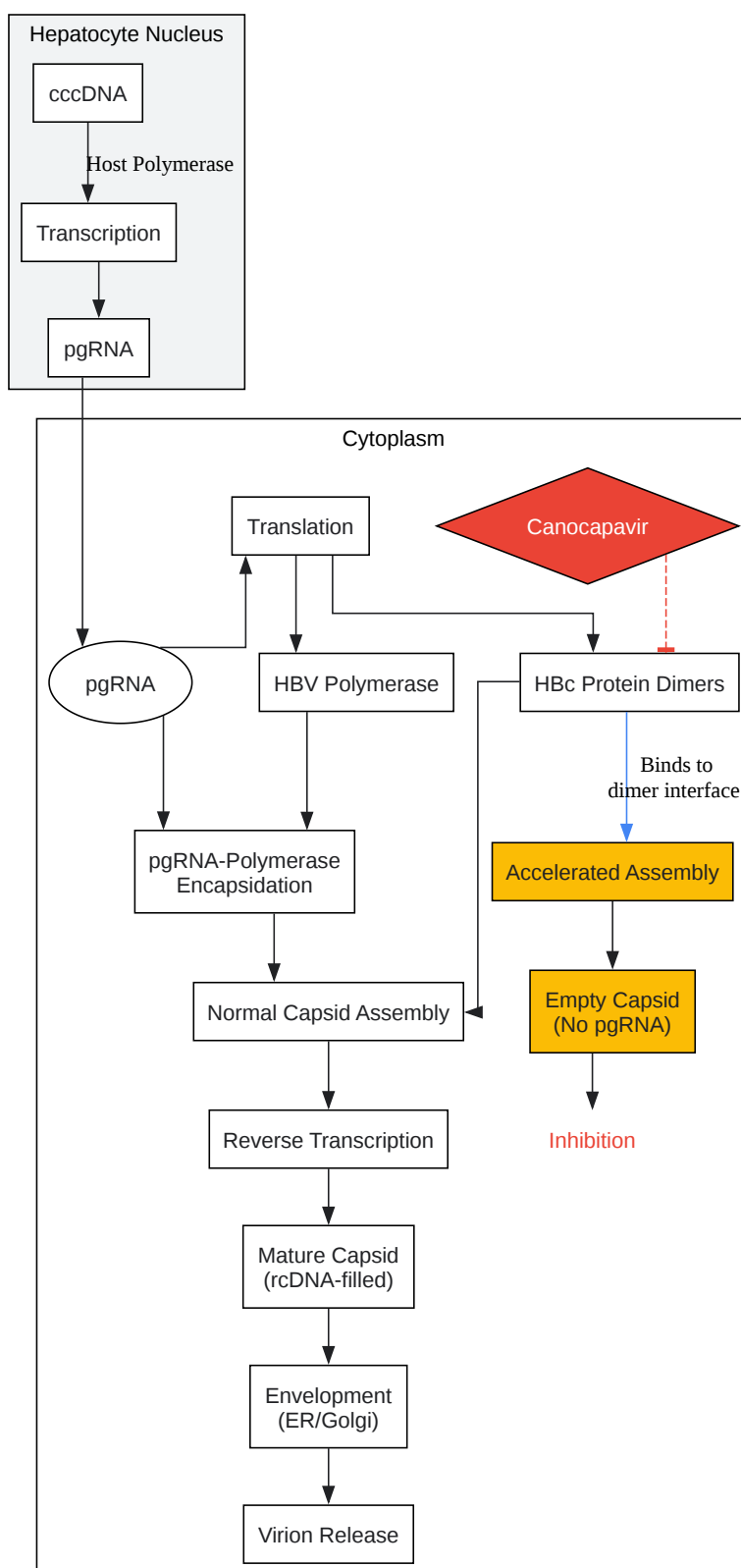
Canocapavir: Mechanism of Action

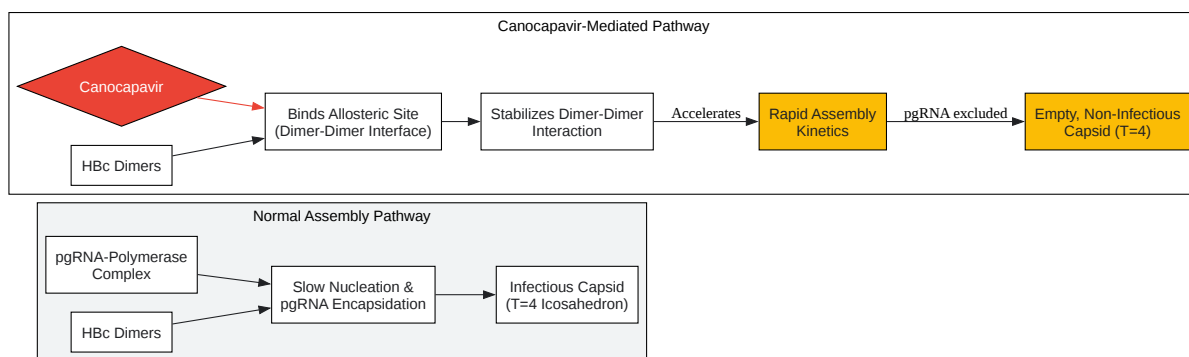
Canocapavir exerts its antiviral effect by binding to a hydrophobic pocket at the interface between HBc dimers.[2][4][5][6] This allosteric binding strengthens the dimer-dimer interaction, acting as a "molecular glue" that accelerates the rate of capsid formation.[1]

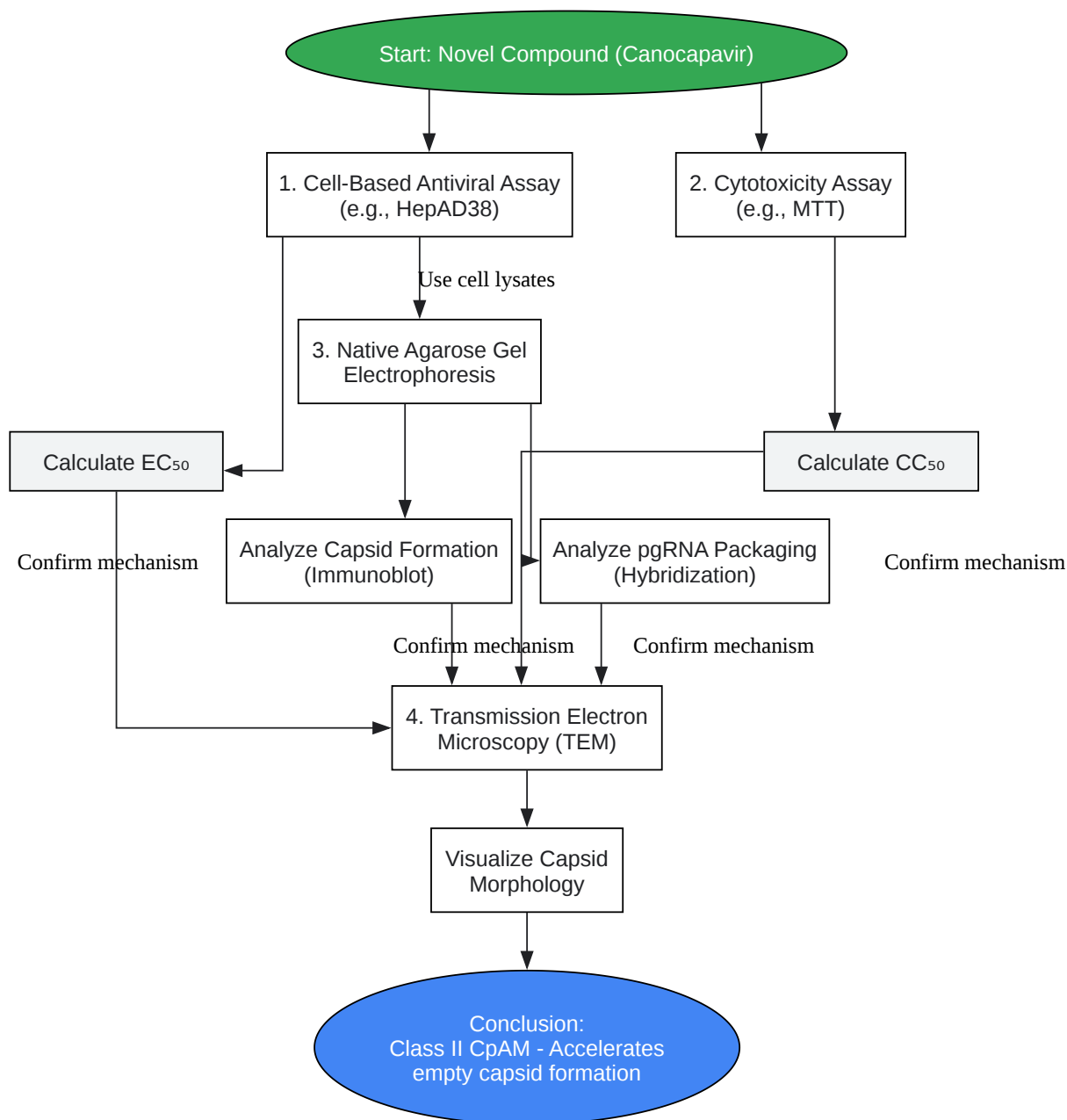
The key consequences of this accelerated assembly are:

- Prevention of pgRNA Encapsidation: The rapid formation of the capsid shell outpaces the encapsidation of the pgRNA-polymerase complex, a necessary step for viral replication. This leads to a significant increase in intracellular empty capsids.[2][4][5]
- Conformational Change and Impaired Virion Egress: **Canocapavir** binding induces a conformational change in the capsid structure, specifically exposing the C-terminal linker region of the HBc protein on the capsid exterior.[2][4][5] This altered conformation interferes with the interaction between the capsid and the HBV large surface protein (L-HBsAg), a critical step for envelopment and the production of complete virions.[2][4][5] This results in diminished production of both complete virions and empty, subviral particles.[4][5]

The following diagram illustrates the intervention point of **Canocapavir** in the HBV lifecycle.







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